molecular formula C11H15BrO2 B13589271 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol

1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol

Cat. No.: B13589271
M. Wt: 259.14 g/mol
InChI Key: DUOFKVWNDHSFFI-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol typically involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction. The bromination step introduces the bromine atom at the meta position relative to the methoxy group. The subsequent Grignard reaction with methylmagnesium bromide yields the desired tertiary alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Formation of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-one.

    Reduction: Formation of 1-(4-Methoxyphenyl)-2-methylpropan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-methoxyphenyl)ethanone
  • 1-(3-Bromo-4-methoxyphenyl)acetone
  • 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine

Uniqueness: 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol is unique due to its tertiary alcohol group, which imparts distinct chemical reactivity and biological properties compared to its analogs. The combination of the bromine and methoxy groups further enhances its versatility in various applications.

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C11H15BrO2/c1-11(2,13)7-8-4-5-10(14-3)9(12)6-8/h4-6,13H,7H2,1-3H3

InChI Key

DUOFKVWNDHSFFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)Br)O

Origin of Product

United States

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